

Basic Research Applications of RS102895: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RS102895

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Introduction

RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).^{[1][2][3]} This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide array of inflammatory and fibrotic diseases, as well as in cancer progression. Consequently, **RS102895** has emerged as a valuable tool in basic research to investigate the biological roles of CCR2 and to evaluate the therapeutic potential of CCR2 antagonism. This guide provides an in-depth overview of the fundamental research applications of **RS102895**, including its pharmacological properties, detailed experimental protocols, and the signaling pathways it modulates.

Pharmacological Profile of RS102895

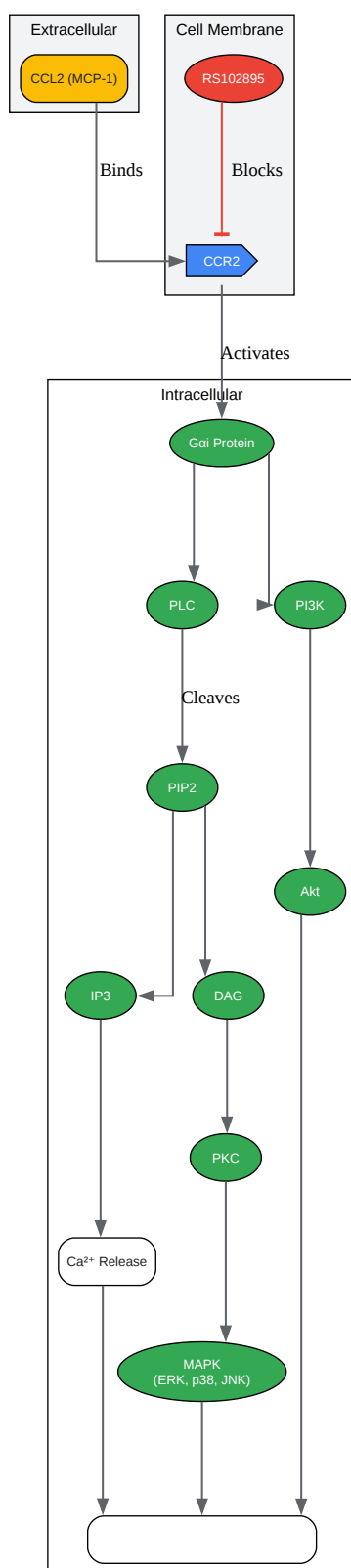
RS102895 exhibits high affinity and selectivity for CCR2. Its pharmacological characteristics have been determined through a variety of in vitro assays.

Quantitative Pharmacological Data

Target	Assay Type	Species	IC50	Reference
CCR2b	Radioligand Binding	Human	360 nM	[1] [3]
CCR1	Radioligand Binding	Human	17.8 μ M	
MCP-1 stimulated Calcium Influx	Calcium Flux Assay	Human	32 nM	
MCP-3 stimulated Calcium Influx	Calcium Flux Assay	Human	130 nM	
α 1a adrenergic receptor	Functional Assay	Human	130 nM	
α 1d adrenergic receptor	Functional Assay	Human	320 nM	
5HT1a receptor	Functional Assay	Rat	470 nM	

Key Signaling Pathways

The CCL2/CCR2 signaling cascade activates multiple downstream pathways that regulate cellular processes such as chemotaxis, proliferation, and survival. **RS102895**, by blocking the initial ligand-receptor interaction, inhibits these downstream events.



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Figure 1: Simplified CCR2 Signaling Pathway and Inhibition by **RS102895**.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **RS102895** to probe CCR2 function.

In Vitro Monocyte Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of **RS102895** to inhibit the migration of monocytes towards a CCL2 gradient.

Materials:

- Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.
- Boyden chamber apparatus with polycarbonate membranes (5 μ m pore size).
- Recombinant Human CCL2/MCP-1.
- **RS102895**.
- Assay Medium: RPMI 1640 with 0.1% BSA.
- Calcein-AM or other suitable fluorescent dye for cell labeling and quantification.

Protocol:

- Cell Preparation:
 - Culture THP-1 cells or isolate primary monocytes from peripheral blood.
 - Resuspend cells in Assay Medium at a concentration of 1×10^6 cells/mL.
 - Incubate cells with various concentrations of **RS102895** (e.g., 1 nM to 10 μ M) or vehicle (DMSO) for 30 minutes at 37°C.
- Assay Setup:
 - Add Assay Medium containing a chemoattractant concentration of CCL2 (e.g., 10 ng/mL) to the lower wells of the Boyden chamber.

- Place the polycarbonate membrane over the lower wells.
- Add 100 μ L of the pre-incubated cell suspension to the upper chamber.
- Incubation:
 - Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.
- Quantification of Migration:
 - After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane.
 - Fix and stain the migrated cells on the underside of the membrane.
 - Alternatively, for fluorescently labeled cells, lyse the migrated cells in the lower chamber and measure fluorescence using a plate reader.
 - Count the number of migrated cells in several high-power fields under a microscope or quantify the fluorescence intensity.
- Data Analysis:
 - Calculate the percentage of inhibition of chemotaxis for each concentration of **RS102895** compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of **RS102895**.

In Vitro Calcium Influx Assay

This assay measures the ability of **RS102895** to block CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.

Materials:

- CCR2-expressing cells (e.g., THP-1 or a stable transfectant).
- Recombinant Human CCL2/MCP-1.

- **RS102895.**
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Protocol:

- Cell Preparation and Dye Loading:
 - Harvest CCR2-expressing cells and resuspend them in Assay Buffer.
 - Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 2 μ M Fluo-4 AM for 30-60 minutes at 37°C).
 - Wash the cells to remove extracellular dye and resuspend in Assay Buffer.
- Assay Procedure:
 - Aliquot the dye-loaded cells into a 96-well black-walled, clear-bottom plate.
 - Pre-incubate the cells with various concentrations of **RS102895** or vehicle for 15-30 minutes at room temperature.
 - Measure the baseline fluorescence using a fluorescent plate reader equipped with an injector.
 - Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
 - Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium concentration.

- Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of **RS102895**.
- Determine the IC50 value by plotting the percentage of inhibition against the log concentration of **RS102895**.

In Vivo Inhibition of Monocyte Recruitment in a Mouse Model

This protocol describes the use of **RS102895** to block the recruitment of inflammatory monocytes in a mouse model of localized inflammation.

Materials:

- C57BL/6 mice (or other appropriate strain).
- Inflammatory stimulus (e.g., thioglycollate, lipopolysaccharide (LPS), or vaccine adjuvant).
- **RS102895**.
- Vehicle for in vivo administration (e.g., sterile water or 10% DMSO in corn oil).
- Flow cytometry reagents for identifying inflammatory monocytes (e.g., antibodies against CD45, CD11b, Ly6C).

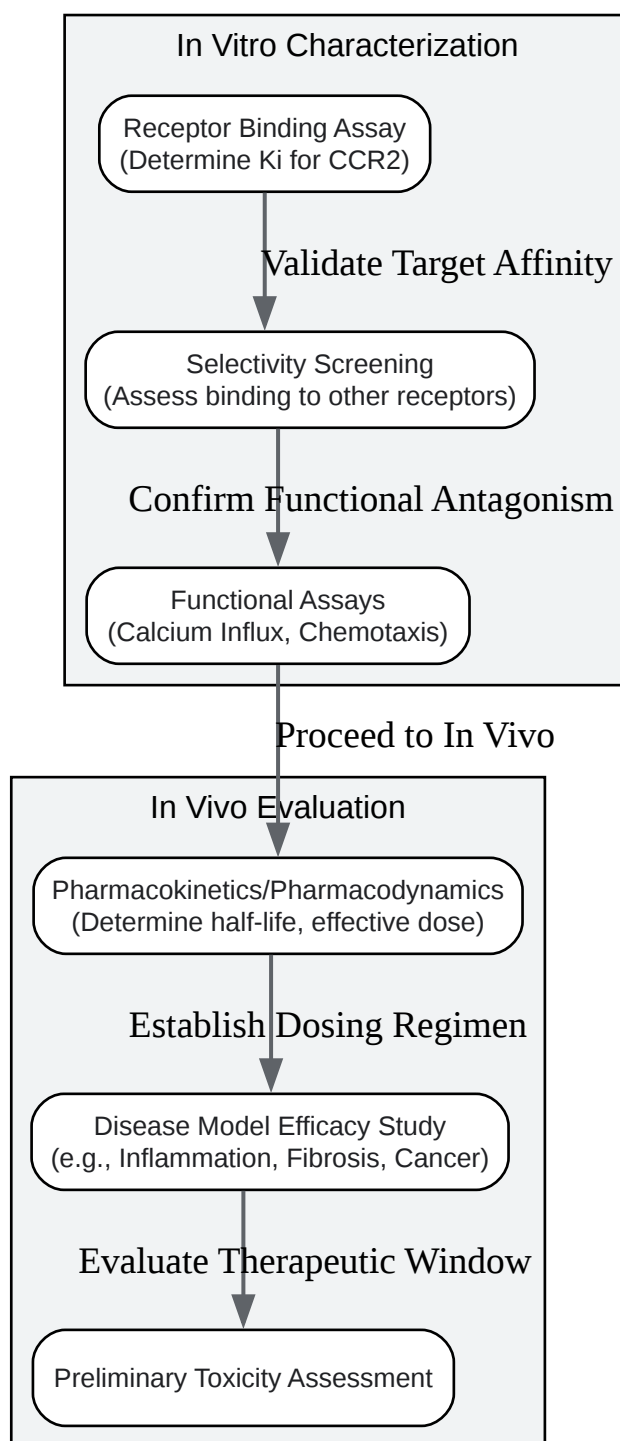
Protocol:

- Animal Dosing:
 - Due to the short half-life of **RS102895** (approximately 1 hour), a multi-dose regimen is required to maintain effective plasma concentrations.
 - Administer **RS102895** at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.
 - Repeat the administration every 6 hours to maintain plasma levels above 20 ng/mL, which has been shown to be effective in blocking monocyte migration.
- Induction of Inflammation:

- Inject the inflammatory stimulus at a specific site (e.g., intraperitoneally for peritonitis, subcutaneously in the footpad for lymph node recruitment).
- The first dose of **RS102895** should be administered immediately prior to or at the time of the inflammatory challenge.
- Sample Collection and Analysis:
 - At a predetermined time point after the inflammatory stimulus (e.g., 24 hours), euthanize the mice.
 - Collect relevant tissues (e.g., peritoneal lavage fluid, draining lymph nodes, or blood).
 - Prepare single-cell suspensions from the collected tissues.
 - Stain the cells with fluorescently labeled antibodies to identify and quantify inflammatory monocytes by flow cytometry.
- Data Analysis:
 - Compare the number or percentage of inflammatory monocytes in the target tissue of **RS102895**-treated mice to that of vehicle-treated control mice.
 - Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed reduction in monocyte recruitment.

Experimental and Logical Workflow

The evaluation of a CCR2 antagonist like **RS102895** typically follows a logical progression from in vitro characterization to in vivo validation.



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Figure 2: General experimental workflow for the evaluation of a CCR2 antagonist.

Conclusion

RS102895 is a cornerstone research tool for dissecting the multifaceted roles of the CCL2/CCR2 signaling axis. Its well-characterized pharmacological profile and proven efficacy in a range of preclinical models make it an invaluable asset for researchers in immunology, oncology, and pharmacology. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of **RS102895** in basic and translational research, ultimately contributing to a deeper understanding of CCR2 biology and the development of novel therapeutic strategies.

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- To cite this document: BenchChem. [Basic Research Applications of RS102895: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250010#basic-research-applications-of-rs102895]

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